Cas no 2228337-90-2 (tert-butyl N-3-amino-2-(3,3-dimethylcyclohexyl)propylcarbamate)
tert-butyl N-3-amino-2-(3,3-dimethylcyclohexyl)propylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-3-amino-2-(3,3-dimethylcyclohexyl)propylcarbamate
- 2228337-90-2
- EN300-1901891
- tert-butyl N-[3-amino-2-(3,3-dimethylcyclohexyl)propyl]carbamate
-
- Inchi: 1S/C16H32N2O2/c1-15(2,3)20-14(19)18-11-13(10-17)12-7-6-8-16(4,5)9-12/h12-13H,6-11,17H2,1-5H3,(H,18,19)
- InChI Key: PYMBMRLHVYLJCT-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NCC(CN)C1CCCC(C)(C)C1)=O
Computed Properties
- Exact Mass: 284.246378268g/mol
- Monoisotopic Mass: 284.246378268g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 64.4Ų
tert-butyl N-3-amino-2-(3,3-dimethylcyclohexyl)propylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1901891-0.05g |
tert-butyl N-[3-amino-2-(3,3-dimethylcyclohexyl)propyl]carbamate |
2228337-90-2 | 0.05g |
$1308.0 | 2023-09-18 | ||
| Enamine | EN300-1901891-0.1g |
tert-butyl N-[3-amino-2-(3,3-dimethylcyclohexyl)propyl]carbamate |
2228337-90-2 | 0.1g |
$1371.0 | 2023-09-18 | ||
| Enamine | EN300-1901891-0.25g |
tert-butyl N-[3-amino-2-(3,3-dimethylcyclohexyl)propyl]carbamate |
2228337-90-2 | 0.25g |
$1432.0 | 2023-09-18 | ||
| Enamine | EN300-1901891-0.5g |
tert-butyl N-[3-amino-2-(3,3-dimethylcyclohexyl)propyl]carbamate |
2228337-90-2 | 0.5g |
$1495.0 | 2023-09-18 | ||
| Enamine | EN300-1901891-1.0g |
tert-butyl N-[3-amino-2-(3,3-dimethylcyclohexyl)propyl]carbamate |
2228337-90-2 | 1g |
$1557.0 | 2023-06-01 | ||
| Enamine | EN300-1901891-2.5g |
tert-butyl N-[3-amino-2-(3,3-dimethylcyclohexyl)propyl]carbamate |
2228337-90-2 | 2.5g |
$3051.0 | 2023-09-18 | ||
| Enamine | EN300-1901891-5.0g |
tert-butyl N-[3-amino-2-(3,3-dimethylcyclohexyl)propyl]carbamate |
2228337-90-2 | 5g |
$4517.0 | 2023-06-01 | ||
| Enamine | EN300-1901891-10.0g |
tert-butyl N-[3-amino-2-(3,3-dimethylcyclohexyl)propyl]carbamate |
2228337-90-2 | 10g |
$6697.0 | 2023-06-01 | ||
| Enamine | EN300-1901891-1g |
tert-butyl N-[3-amino-2-(3,3-dimethylcyclohexyl)propyl]carbamate |
2228337-90-2 | 1g |
$1557.0 | 2023-09-18 | ||
| Enamine | EN300-1901891-5g |
tert-butyl N-[3-amino-2-(3,3-dimethylcyclohexyl)propyl]carbamate |
2228337-90-2 | 5g |
$4517.0 | 2023-09-18 |
tert-butyl N-3-amino-2-(3,3-dimethylcyclohexyl)propylcarbamate Related Literature
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on tert-butyl N-3-amino-2-(3,3-dimethylcyclohexyl)propylcarbamate
Comprehensive Overview of tert-butyl N-3-amino-2-(3,3-dimethylcyclohexyl)propylcarbamate (CAS No. 2228337-90-2)
In the realm of organic chemistry and pharmaceutical intermediates, tert-butyl N-3-amino-2-(3,3-dimethylcyclohexyl)propylcarbamate (CAS No. 2228337-90-2) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated as tert-butyl carbamate derivative, is a cyclohexyl-based amine with a tert-butyloxycarbonyl (Boc) protecting group. Its molecular framework makes it a valuable building block in synthetic chemistry, particularly in peptide synthesis and drug discovery.
The 3,3-dimethylcyclohexyl moiety in this compound contributes to its steric hindrance, which can influence reactivity and selectivity in chemical reactions. Researchers are increasingly exploring its utility in designing bioactive molecules, especially in the context of central nervous system (CNS) therapeutics and enzyme inhibitors. The Boc-protected amine group is a critical feature, allowing for controlled deprotection under mild acidic conditions, a property highly sought after in multi-step syntheses.
Recent trends in the pharmaceutical industry highlight a growing demand for chiral intermediates and sterically hindered amines, both of which are embodied by tert-butyl N-3-amino-2-(3,3-dimethylcyclohexyl)propylcarbamate. Its compatibility with green chemistry principles, such as reduced solvent usage and catalytic efficiency, aligns with the industry's shift toward sustainable practices. Additionally, its potential role in prodrug development has sparked interest, as prodrugs are a hot topic in improving drug bioavailability and patient compliance.
From a synthetic perspective, this compound's carbamate linkage offers stability under various conditions, making it a reliable intermediate in solid-phase peptide synthesis (SPPS). The tert-butyl group further enhances its solubility in organic solvents, facilitating purification and characterization. These attributes are particularly relevant in the context of high-throughput screening (HTS) and combinatorial chemistry, where efficiency and reproducibility are paramount.
In the broader landscape of chemical innovation, CAS No. 2228337-90-2 exemplifies the intersection of structural complexity and functional versatility. Its applications extend beyond pharmaceuticals to include agrochemicals and material science, where its robust framework can be leveraged to develop novel polymers or coatings. As the scientific community continues to explore structure-activity relationships (SAR), this compound is poised to play a pivotal role in advancing molecular design strategies.
For researchers and industry professionals, understanding the nuances of tert-butyl N-3-amino-2-(3,3-dimethylcyclohexyl)propylcarbamate is essential. Its synthesis, characterization, and applications are frequently discussed in forums and publications focused on medicinal chemistry and process optimization. With the rise of AI-driven drug discovery, compounds like this are increasingly being cataloged in chemical databases for virtual screening and machine learning modeling, further underscoring their relevance in modern science.
In conclusion, tert-butyl N-3-amino-2-(3,3-dimethylcyclohexyl)propylcarbamate (CAS No. 2228337-90-2) represents a fascinating case study in the evolution of specialty chemicals. Its multifaceted applications, coupled with its alignment with contemporary research priorities, make it a compound worth watching in the years to come. Whether in academic labs or industrial settings, its contributions to science and technology are undeniable.
2228337-90-2 (tert-butyl N-3-amino-2-(3,3-dimethylcyclohexyl)propylcarbamate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)